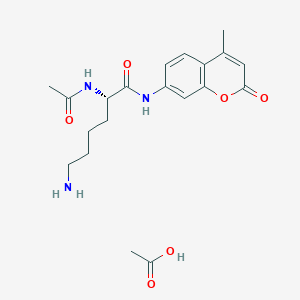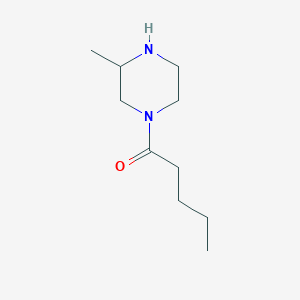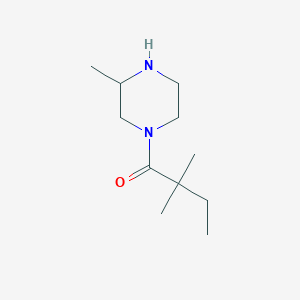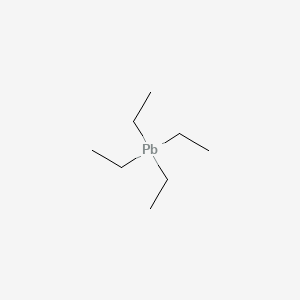
Ac-Lys-AMC acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ac-Lys-AMC acetate, also known as Acetyl-L-Lysyl-α-Methylcoumarin acetate, is a synthetic compound that has been used in a variety of scientific research applications. It is a fluorogenic substrate that is often used in enzymatic assays, such as those involving proteases, kinases, and phosphatases. In addition, it is also used in biochemical and physiological research studies to study the effects of various compounds on cells and tissues. The purpose of
Aplicaciones Científicas De Investigación
Ac-Lys-AMC acetate has been used in a variety of scientific research applications. It is a fluorogenic substrate that is often used in enzymatic assays, such as those involving proteases, kinases, and phosphatases. In addition, it is also used in biochemical and physiological research studies to study the effects of various compounds on cells and tissues.
Mecanismo De Acción
The mechanism of action of Ac-Lys-AMC acetate is based on its ability to be cleaved by enzymes and release the fluorescent product, α-methylcoumarin. This fluorescent product can then be used to measure the activity of enzymes in a variety of assays.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological research studies. It has been used to study the effects of various compounds on cells and tissues, as well as to measure the activity of enzymes. In addition, it has also been used to study the effects of various drugs on the body, such as their effects on blood pressure, heart rate, and respiration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ac-Lys-AMC acetate in lab experiments is its ability to be used in a variety of assays. It is a fluorogenic substrate that is easily cleaved by enzymes, allowing for the measurement of enzyme activity. In addition, it is also a relatively inexpensive compound, making it an attractive option for researchers on a budget. However, there are some limitations to using this compound in lab experiments. For example, it is not very stable and can degrade over time, making it difficult to store for long periods of time. In addition, it is also not very soluble in water, making it difficult to use in some experiments.
Direcciones Futuras
The future of Ac-Lys-AMC acetate lies in its potential for use in a variety of scientific research applications. It has already been used in a variety of biochemical and physiological research studies, as well as in enzymatic assays. However, there is still much to be explored in terms of its potential applications. For example, further research could be done to study the effects of this compound on various diseases, such as cancer and heart disease. In addition, research could also be done to develop more stable forms of the compound, as well as to explore its potential for use in drug delivery systems. Finally, researchers could also explore the potential for this compound to be used in combination with other compounds to create novel therapeutic agents.
Métodos De Síntesis
Ac-Lys-AMC acetate is synthesized using a three-step process. The first step involves the condensation of acetyl chloride with l-lysine in the presence of a base. The second step involves the reaction of the resulting product with α-methylcoumarin in the presence of a base. The third and final step involves the reaction of the resulting product with acetic acid. The resulting compound is then purified by chromatography and crystallization.
Propiedades
IUPAC Name |
(2S)-2-acetamido-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide;acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4.C2H4O2/c1-11-9-17(23)25-16-10-13(6-7-14(11)16)21-18(24)15(20-12(2)22)5-3-4-8-19;1-2(3)4/h6-7,9-10,15H,3-5,8,19H2,1-2H3,(H,20,22)(H,21,24);1H3,(H,3,4)/t15-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOOBVPYBPFDEC-RSAXXLAASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)C.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














